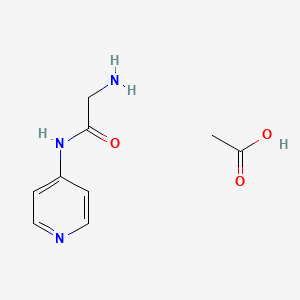
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate is a chemical compound with the molecular formula C7H9N3O. It is also known as N-(4-Aminopyridin-2-yl)acetamide. This compound is of interest due to its unique structure, which includes both an acetamide and a pyridine ring, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-amino-N-4-pyridinyl-, monoacetate typically involves the reaction of 2-amino-4-pyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-amino-4-pyridine+acetic anhydride→N-(4-Aminopyridin-2-yl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-amino-N-4-pyridinyl-, monoacetate involves its interaction with specific molecular targets. The compound can inhibit the action of certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the expression of the aliphatic amidase operon by interacting with regulatory proteins .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Amino-3-pyridinyl)-acetamide Hydrochloride
- N-(2-Aminoethyl)acetamide
- Phenoxy acetamide derivatives
Uniqueness
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate is unique due to its specific structure, which combines an acetamide group with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Propiedades
Número CAS |
137888-65-4 |
|---|---|
Fórmula molecular |
C9H13N3O3 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
acetic acid;2-amino-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C7H9N3O.C2H4O2/c8-5-7(11)10-6-1-3-9-4-2-6;1-2(3)4/h1-4H,5,8H2,(H,9,10,11);1H3,(H,3,4) |
Clave InChI |
IVAFKBAMENWCRS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CN=CC=C1NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
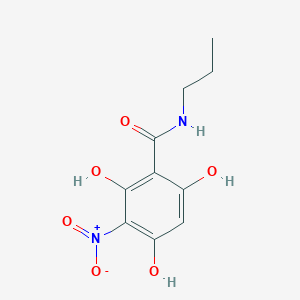
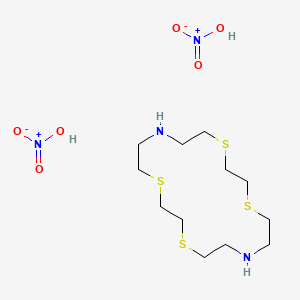

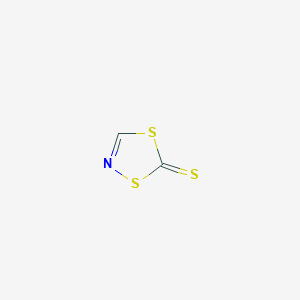
![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)

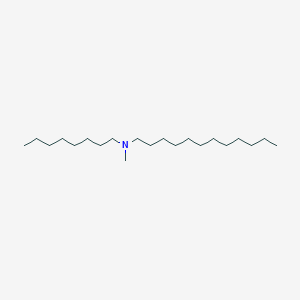
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)

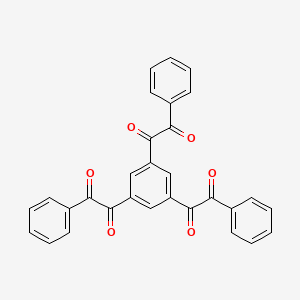
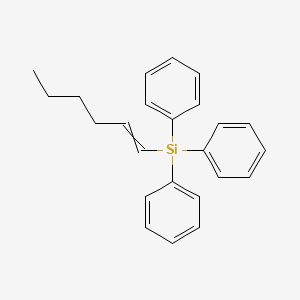
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)

